molecular formula C21H23N5OS B2465315 N-(3,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide CAS No. 921859-17-8

N-(3,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2465315
CAS No.: 921859-17-8
M. Wt: 393.51
InChI Key: LBVBWFPCVKHICS-UHFFFAOYSA-N
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Description

This compound features a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-methylphenyl group at position 7, a sulfanylacetamide chain at position 3, and an N-(3,5-dimethylphenyl) acetamide moiety.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-14-4-6-18(7-5-14)25-8-9-26-20(25)23-24-21(26)28-13-19(27)22-17-11-15(2)10-16(3)12-17/h4-7,10-12H,8-9,13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVBWFPCVKHICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-c][1,2,4]triazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the phenyl and sulfanylacetamide groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demand for high-quality material.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, copper). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic routes, and inferred biological activities.

Structural Analogues and Substituent Effects

Compound Name/ID Core Structure Key Substituents Notable Properties
Target Compound Imidazo[2,1-c][1,2,4]triazole - 3,5-Dimethylphenyl (N-substituent)
- 4-Methylphenyl (position 7)
- Sulfanylacetamide chain
High lipophilicity due to methyl groups; potential for enhanced membrane permeability.
7h 1,2,4-Triazole - 4-Chlorophenyl
- p-Tolylaminomethyl
- Sulfanylacetamide
Chlorine enhances electronegativity; in vitro studies suggest improved enzyme inhibition compared to non-halogenated analogs.
6m 1,2,3-Triazole - Naphthalen-1-yloxy
- 4-Chlorophenyl acetamide
Extended aromatic system (naphthalene) increases π-π stacking potential; IR data (1678 cm⁻¹, C=O) aligns with acetamide functionality.
N-(3,5-Dichlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole - 3,5-Dichlorophenyl
- Thiophene (position 5)
Thiophene introduces sulfur-based resonance; dichloro substitution may improve metabolic stability but reduce solubility.
FP1-12 1,2,4-Triazole/Imidazole hybrid - Hydroxyacetamide
- Substituted phenyl/methylidene
Hydroxy group enhances solubility; antiproliferative activity reported against cancer cell lines.

Physical and Spectral Data

  • IR Spectra :
    • Target Compound (inferred): Expected C=O stretch near 1669–1678 cm⁻¹ (consistent with acetamides in and ) .
    • 11 : Sharp N-H stretches at 3243–3190 cm⁻¹, confirming secondary amide presence.
  • NMR Data :
    • Anti-exudative acetamides (e.g., 3.1–3.21) show aromatic proton shifts at δ 6.95–7.60 ppm, similar to the target’s dimethylphenyl environment .

Biological Activity

N-(3,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological evaluation, and mechanisms of action of this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C22H25N5OS
Molecular Weight 397.53 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Preparation of Imidazo[2,1-c][1,2,4]triazole Core : This is synthesized through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Introducing the 3,5-dimethylphenyl group and the sulfanylacetamide moiety.
  • Purification : High-performance liquid chromatography (HPLC) is often used to purify the final product.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • A study on imidazole derivatives demonstrated that certain substitutions enhance anti-tuberculosis activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL for some derivatives .
  • Similar compounds have shown promising antibacterial and antifungal activities against various strains .

Antioxidant Activity

The antioxidant potential of this compound is noteworthy. Compounds with imidazole and triazole moieties have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. The findings suggest that while some derivatives exhibit cytotoxicity towards cancer cells at certain concentrations, they maintain low toxicity towards normal cell lines . This selectivity is essential for developing therapeutic agents with minimal side effects.

The biological activity of this compound likely involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It could also modulate receptor activity affecting signaling pathways related to inflammation or cell survival.

Case Studies

Several studies have explored the biological efficacy of imidazole derivatives:

  • Antitubercular Activity : A series of imidazole derivatives were screened against Mycobacterium tuberculosis, revealing several candidates with potent activity .
  • Cytotoxicity Studies : Compounds similar to this compound were tested against various cancer cell lines showing selective cytotoxicity .

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